molecular formula C7H11N3O2 B13078339 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13078339
M. Wt: 169.18 g/mol
InChI Key: DIPPJRQMIAWKGV-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(1-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-10(3)9-8-5/h4H,1-3H3,(H,11,12)

InChI Key

DIPPJRQMIAWKGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C)C(=O)O

Origin of Product

United States

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